molecular formula C16H29N3 B2355564 N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine CAS No. 626216-51-1

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine

Cat. No.: B2355564
CAS No.: 626216-51-1
M. Wt: 263.429
InChI Key: LLMYSLRVMKGGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine is an organic compound with a complex structure that includes a benzyl group substituted with a diethylamino group and a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine typically involves multiple steps. One common method is the reductive amination of 4-diethylaminobenzaldehyde with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance its binding affinity to specific sites, influencing biological pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzylamine
  • N-[4-(diethylamino)benzyl]-N-2-pyridinyl-2-thiophenecarboxamide
  • N’-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide

Uniqueness

N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine is unique due to its specific structural features, such as the combination of a diethylamino group with a propane-1,3-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3/c1-5-19(6-2)16-10-8-15(9-11-16)14-17-12-7-13-18(3)4/h8-11,17H,5-7,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMYSLRVMKGGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.